

## Endoxifen-d5 supplier and purchasing information

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |              |           |
|----------------------|--------------|-----------|
| Compound Name:       | Endoxifen-d5 |           |
| Cat. No.:            | B15561807    | Get Quote |

# Endoxifen-d5: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on **Endoxifen-d5**, a deuterated analog of Endoxifen, the primary active metabolite of Tamoxifen. This document is intended for researchers, scientists, and professionals in drug development, offering detailed supplier and purchasing information, experimental protocols, and a visualization of its core signaling pathway.

## **Endoxifen-d5 Supplier and Purchasing Information**

**Endoxifen-d5** is available from several specialized chemical suppliers. The following table summarizes key purchasing information from a selection of vendors to aid in procurement. Researchers are advised to request a certificate of analysis (CoA) from their chosen supplier to ensure the quality and purity of the compound.



| Supplier               | Product<br>Name                                                                      | Catalog<br>Number | CAS<br>Number                         | Molecul<br>ar<br>Formula | Molecul<br>ar<br>Weight (<br>g/mol ) | Purity                                | Price<br>(USD)   |
|------------------------|--------------------------------------------------------------------------------------|-------------------|---------------------------------------|--------------------------|--------------------------------------|---------------------------------------|------------------|
| MedChe<br>mExpres<br>s | Endoxife<br>n-d5                                                                     | HY-<br>18719S     | 1185244-<br>45-4                      | C25H22D5<br>NO2          | 378.52                               | Not<br>specified;<br>CoA<br>available | \$700 / 1<br>mg  |
| SynZeal                | Endoxife<br>n D5                                                                     | SZ-<br>E144D02    | 1584173-<br>54-5                      | C25H22D5<br>NO2          | 378.5                                | Not<br>specified;<br>CoA<br>available | Request<br>Quote |
| Simson<br>Pharma       | 4- Hydroxy- N- Desmeth yl Tamoxife n-D5 (Endoxife n-d5) (Mixture of Z and E Isomers) | T880007           | 110025-<br>28-0<br>(non-<br>labelled) | C25H22D5<br>NO           | 378.52                               | Not<br>specified;<br>CoA<br>available | Request<br>Quote |

Note: Pricing and availability are subject to change. Please contact the suppliers directly for the most current information.

## **Experimental Protocols**

This section details methodologies for key experiments involving Endoxifen and its deuterated analog, **Endoxifen-d5**. These protocols are provided as a guide and may require optimization for specific experimental conditions.



### In Vitro Cell Proliferation Assay

This protocol describes the assessment of Endoxifen's anti-proliferative effects on the ERpositive human breast cancer cell line, MCF-7.

#### Materials:

- MCF-7 cells
- Eagle's Minimum Essential Medium (EMEM)
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin solution
- 0.25% Trypsin-EDTA solution
- Phosphate Buffered Saline (PBS), sterile
- Endoxifen Hydrochloride
- Dimethyl sulfoxide (DMSO)
- Estrogen-free medium
- · 96-well plates
- CellTiter-Glo® Luminescent Cell Viability Assay kit

#### Methodology:

- · Cell Culture:
  - Culture MCF-7 cells in EMEM supplemented with 10% FBS and 1% penicillinstreptomycin in a humidified incubator at 37°C with 5% CO<sub>2</sub>.
  - For the assay, culture cells in estrogen-free medium for at least 72 hours prior to seeding.
- Cell Seeding:



- Trypsinize and resuspend the cells in fresh estrogen-free medium.
- $\circ~$  Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100  $\mu L$  of medium.
- Incubate the plate for 24 hours to allow for cell attachment.

#### • Endoxifen Treatment:

- Prepare a stock solution of Endoxifen Hydrochloride in sterile DMSO.
- Perform serial dilutions of the stock solution in estrogen-free medium to achieve the desired final concentrations (e.g., 1 nM to 1000 nM).
- After 24 hours of cell attachment, remove the medium and add 100 μL of the medium containing the different concentrations of Endoxifen to the respective wells. Include a vehicle control (medium with DMSO).

#### • Cell Viability Assessment:

- Incubate the cells for the desired treatment period (e.g., 72 hours).
- Assess cell viability using the CellTiter-Glo® Luminescent Cell Viability Assay according to the manufacturer's instructions. This involves adding the reagent, lysing the cells, and measuring luminescence, which is proportional to the number of viable cells.

#### Data Analysis:

- Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control.
- Plot the percentage of cell viability against the logarithm of the Endoxifen concentration to generate a dose-response curve and determine the IC<sub>50</sub> value.

### Quantitative Analysis of Endoxifen-d5 by LC-MS/MS

This protocol outlines a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Endoxifen and its metabolites in human plasma, where



#### Endoxifen-d5 is used as an internal standard.

#### Materials and Reagents:

- Endoxifen-d5 (internal standard)
- Acetonitrile (ACN), HPLC grade
- Methanol (MeOH), HPLC grade
- · Formic acid, HPLC grade
- Drug-free human plasma
- Analytical balance, vortex mixer, centrifuge
- LC-MS/MS system (e.g., Waters ACQUITY UPLC with a Xevo TQ-S mass spectrometer)

#### Sample Preparation (Protein Precipitation):

- Thaw plasma samples at room temperature.
- To 100 μL of plasma, add 10 μL of Endoxifen-d5 internal standard solution (in methanol).
- Add 300 µL of cold acetonitrile to precipitate proteins.
- Vortex the mixture for 1 minute.
- Centrifuge at 14,000 rpm for 10 minutes at 4°C.
- Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
- Reconstitute the residue in 100 μL of the initial mobile phase.

#### **Chromatographic Conditions:**

• Column: HSS T3 pre-column attached to a Poroshell 120 EC-C18 analytical column.



- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in methanol.
- Gradient Elution: A suitable gradient to separate the analytes.
- Flow Rate: 0.4 mL/min.
- Injection Volume: 2 μL.
- Autosampler Temperature: 10°C.
- Column Temperature: 40°C.

#### Mass Spectrometric Conditions:

- Ionization Mode: Positive electrospray ionization (ESI+).
- · Capillary Voltage: 1.0 kV.
- Source Temperature: 150°C.
- Desolvation Temperature: 500°C.
- Cone Gas Flow: 150 L/hr.
- Desolvation Gas Flow: 1000 L/hr.
- Multiple Reaction Monitoring (MRM) Transitions:
  - Endoxifen: m/z 374.3 > 58.1
  - Endoxifen-d5: m/z 379.3 > 58.1

#### Data Analysis:

 Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.



• Determine the concentration of Endoxifen in the plasma samples from the calibration curve.

## Signaling Pathways and Experimental Workflows

This section provides visualizations of key biological pathways and experimental workflows relevant to Endoxifen research.

#### **Tamoxifen Metabolism to Endoxifen**

The metabolic activation of Tamoxifen to its more potent metabolite, Endoxifen, is primarily mediated by cytochrome P450 enzymes, with CYP2D6 playing a crucial role.



Click to download full resolution via product page

Metabolic conversion of Tamoxifen to Endoxifen.

## Endoxifen's Mechanism of Action on Estrogen Receptor Alpha ( $ER\alpha$ )

Endoxifen exerts its anti-estrogenic effects by competitively binding to the estrogen receptor alpha (ERα). This binding event leads to a conformational change in the receptor, which then recruits co-repressors to the DNA, ultimately inhibiting the transcription of estrogen-responsive genes.





Click to download full resolution via product page

Endoxifen's inhibitory action on ERα signaling.



# **Experimental Workflow for In Vitro Cell Proliferation Assay**

The following diagram illustrates the key steps in performing an in vitro cell proliferation assay to evaluate the efficacy of Endoxifen.





Click to download full resolution via product page



 To cite this document: BenchChem. [Endoxifen-d5 supplier and purchasing information].
 BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15561807#endoxifen-d5-supplier-and-purchasing-information]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com